molecular formula C21H27N3O4 B12166487 1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B12166487
M. Wt: 385.5 g/mol
InChI Key: PELAWWVGUMHWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves multiple steps. One common synthetic route includes the reaction of a diazaspirodecane derivative with a phenylmorpholine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds and morpholine derivatives. Similar compounds include:

    Spirocyclic lactams: These compounds share the spirocyclic structure and may have similar biological activities.

    Phenylmorpholine derivatives: Compounds with a phenylmorpholine moiety may exhibit comparable pharmacological properties. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

1-methyl-3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C21H27N3O4/c1-22-20(27)24(19(26)21(22)10-6-3-7-11-21)15-18(25)23-12-13-28-17(14-23)16-8-4-2-5-9-16/h2,4-5,8-9,17H,3,6-7,10-15H2,1H3

InChI Key

PELAWWVGUMHWJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.